

Application Notes for PSTAIR Antibody in the Detection of p34cdc2

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Compound of Interest		
Compound Name:	PSTAIR	
Cat. No.:	B151672	Get Quote

Introduction

The **PSTAIR** antibody is a valuable tool for researchers studying the cell cycle, specifically for the detection of Cyclin-Dependent Kinase 1 (CDK1), also known as p34cdc2. This antibody targets the highly conserved 16-amino acid **PSTAIR** sequence (EGV**PSTAIR**EISLLKE), which is a hallmark of CDKs and distinguishes them from other protein kinases.[1] p34cdc2 is a catalytic subunit that, when complexed with regulatory proteins called cyclins, forms the Maturation-Promoting Factor (MPF).[2][3] MPF is a key regulator of the cell cycle, driving the transition from the G2 phase to the M phase (mitosis).[4][5]

The anti-**PSTAIR** antibody recognizes a 31-34 kDa protein and is known for its broad cross-reactivity across a wide range of species, including human, mouse, rat, and Xenopus, making it a versatile reagent for various experimental models.[2][3][6] It is suitable for multiple immunochemical applications, including Western Blotting (WB), Immunoprecipitation (IP), and Immunofluorescence (IF)/Immunocytochemistry (ICC).[6][7]

p34cdc2 (CDK1) Activation Pathway

The activity of p34cdc2 is tightly regulated throughout the cell cycle. Its activation requires binding to Cyclin B, forming a complex that is then activated through a series of phosphorylation and dephosphorylation events. This active complex phosphorylates downstream targets to initiate mitosis.





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Caption: Simplified pathway of p34cdc2 activation for mitotic entry.

Recommended Starting Dilutions

Quantitative data from various sources have been compiled to provide recommended starting dilutions for the **PSTAIR** antibody. Researchers should note that the optimal dilution may vary depending on the specific experimental conditions, cell type, and antibody lot. Titration is recommended to determine the optimal working concentration.

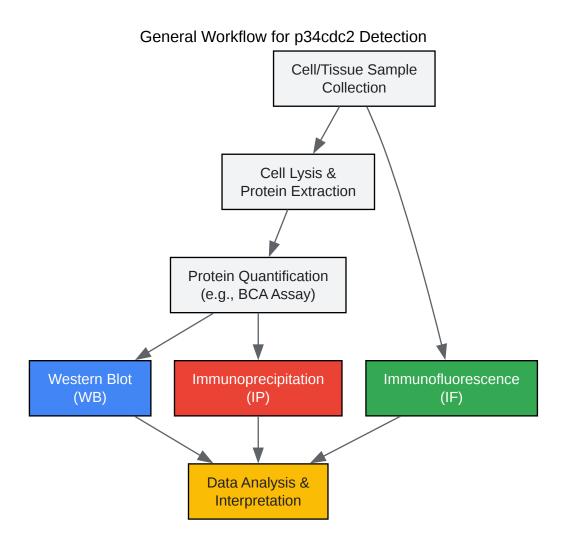
Application	Recommended Dilution	Cell/Tissue Type	Reference
Western Blot (WB)	1:4,000	COS-7 cell extract	[8]
1:10,000	A431, NIH 3T3, L6 cell lysates	[6]	
0.5-1.0 μg/mL	COS-7 cell extracts	[1]	_
Immunocytochemistry (ICC)	1:500	A431 cells	[6]
Immunoprecipitation (IP)	Assay Dependent	A431 cell lysate	[6]

Experimental Workflow Overview

The detection of p34cdc2 using the **PSTAIR** antibody follows a standard immunodetection workflow. The major steps include sample preparation, the chosen immunoassay (Western



Blot, Immunoprecipitation, or Immunofluorescence), and subsequent data analysis.



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Caption: High-level overview of experimental workflows.

Detailed Experimental Protocols Western Blotting Protocol

This protocol outlines the detection of p34cdc2 from cell lysates.

- Cell Lysate Preparation:
 - Harvest cells and wash twice with ice-cold Phosphate Buffered Saline (PBS).



- Lyse the cell pellet in cold RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.[9]
- Incubate on ice for 30 minutes with periodic vortexing.[10]
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the soluble proteins.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a standard method like the BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
 - Denature 20-40 μg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
 - Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunodetection:
 - Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or
 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
 - Primary Antibody Incubation: Incubate the membrane with the PSTAIR antibody diluted in blocking buffer (e.g., 1:4,000 to 1:10,000) overnight at 4°C with gentle agitation.[6]
 - Washing: Wash the membrane three times for 10 minutes each with TBST.
 - Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the PSTAIR primary) diluted in blocking buffer for 1 hour at room temperature.
 - Final Washes: Wash the membrane three times for 10 minutes each with TBST.
- Detection:



 Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. p34cdc2 should appear as a band at approximately 34 kDa.[6]

Immunoprecipitation (IP) Protocol

This protocol is for isolating p34cdc2 from cell lysates.

- Note: The PSTAIR antibody may not efficiently precipitate p34cdc2 when it is in an active complex with Cyclin B, as the PSTAIR epitope might be masked.[2][3][8]
- Lysate Preparation:
 - Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., NP-40 based buffer) to preserve protein-protein interactions.[9]
 - Adjust the protein concentration to 1-2 mg/mL.[10]
- Pre-Clearing Lysate (Optional but Recommended):
 - To reduce non-specific binding, incubate the lysate with Protein A/G-coupled agarose or magnetic beads for 30-60 minutes at 4°C.[9][11]
 - Centrifuge and collect the supernatant.
- Immunoprecipitation:
 - \circ Add the **PSTAIR** antibody (use datasheet recommendation, typically 1-5 μ g) to the precleared lysate.
 - Incubate for 2 hours to overnight at 4°C with gentle rotation.[10]
 - Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[9]
- Washing:
 - Pellet the beads by centrifugation (or using a magnetic rack).



- Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer. This step is critical for removing non-specifically bound proteins.[9]
- Elution and Analysis:
 - After the final wash, remove all supernatant.
 - Resuspend the beads in 1X Laemmli sample buffer and boil for 5-10 minutes to elute and denature the protein complexes.[9]
 - Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western Blotting.

Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol

This protocol details the visualization of p34cdc2 within cells.

- · Cell Preparation:
 - Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.[12]
- Fixation and Permeabilization:
 - · Rinse the cells twice with PBS.
 - Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[13][14]
 - Wash the cells three times with PBS for 5 minutes each.[13]
 - Permeabilization: Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[12]
- Blocking and Staining:
 - Wash the cells three times with PBS.



- Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 30-60 minutes.[12][15]
- Primary Antibody Incubation: Dilute the **PSTAIR** antibody in blocking buffer (e.g., 1:500) and incubate with the cells in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[6][12]
- Washing: Decant the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[12]
- Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse/rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.[14]
- Mounting and Imaging:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.[12]
 - (Optional) Counterstain nuclei with DAPI for 1-5 minutes.
 - Rinse briefly with PBS.
 - Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[13]
 - Seal the coverslip with nail polish and allow it to dry. Store slides at 4°C, protected from light, until imaging.[13]
 - Visualize the cells using a fluorescence microscope.

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